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molecular formula C11H10N2O2 B8756402 5-[(4-Methylphenyl)methylidene]imidazolidine-2,4-dione

5-[(4-Methylphenyl)methylidene]imidazolidine-2,4-dione

Cat. No. B8756402
M. Wt: 202.21 g/mol
InChI Key: MDJFPRDVZHNPSA-UHFFFAOYSA-N
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Patent
US04672127

Procedure details

5-(p-Methylbenzylidene)-hydantoin was prepared in the same manner as in Example 4, except that 31.3 g (0.25 mol) of taurine and 60.0 g (0.50 mol) of p-tolualdehyde were used in lieu of glycine and p-hydroxybenzaldehyde, respectively. During the reaction, the pH of the reaction mixture was 9.8 to 9.6.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2]CS(O)(=O)=O.[C:8]1([CH3:16])[CH:13]=[CH:12][C:11]([CH:14]=O)=[CH:10][CH:9]=1.[NH2:17][CH2:18][C:19]([OH:21])=O.[OH:22]C1C=CC(C=O)=CC=1>>[CH3:16][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[C:18]2[NH:17][C:2](=[O:22])[NH:1][C:19]2=[O:21])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
NCCS(=O)(=O)O
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C2C(NC(N2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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